D2 Receptor Binding Affinity: Nemonapride vs. Haloperidol and Raclopride
Nemonapride exhibits a D2 receptor binding affinity (Ki = 0.06 nM) that is approximately 23-fold higher than haloperidol (Ki = 1.4 nM) and 32-fold higher than raclopride (Ki = 1.9 nM) in rat striatal membranes [1]. This difference in affinity is consistent with a broader class-level observation that benzamides like nemonapride generally possess higher D2 affinity than butyrophenones [2].
| Evidence Dimension | D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.06 nM |
| Comparator Or Baseline | Haloperidol: 1.4 nM; Raclopride: 1.9 nM |
| Quantified Difference | 23-fold higher affinity than haloperidol; 32-fold higher than raclopride |
| Conditions | [3H]spiperone binding assay in rat cortical membranes |
Why This Matters
This differential affinity directly translates to in vivo potency and influences the dose required for receptor occupancy, a key determinant of therapeutic window and side effect profile.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). Nemonapride Ligand Activity Charts. View Source
- [2] Miyamoto, S. (2010). Nemonapride. In I. P. Stolerman (Ed.), Encyclopedia of Psychopharmacology. Springer, Berlin, Heidelberg. View Source
